2-{4-[4-methyl-2-(pentyloxy)benzenesulfonyl]piperazin-1-yl}ethan-1-ol
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Overview
Description
2-{4-[4-methyl-2-(pentyloxy)benzenesulfonyl]piperazin-1-yl}ethan-1-ol is a complex organic compound that belongs to the piperazine family. Piperazines are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a piperazine ring substituted with a hydroxyethyl group and a sulfonyl group attached to a phenyl ring, which is further substituted with a methyl and a pentyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-methyl-2-(pentyloxy)benzenesulfonyl]piperazin-1-yl}ethan-1-ol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a diol-diamine coupling reaction using a ruthenium (II) catalyst.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide under basic conditions.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonation reaction using sulfonyl chloride in the presence of a base.
Substitution on the Phenyl Ring: The methyl and pentyloxy groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-methyl-2-(pentyloxy)benzenesulfonyl]piperazin-1-yl}ethan-1-ol can undergo various chemical reactions, including:
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-(2-carboxyethyl)-1-[(4-methyl-2-pentyloxyphenyl)sulfonyl]piperazine.
Reduction: Formation of 4-(2-Hydroxyethyl)-1-[(4-methyl-2-pentyloxyphenyl)sulfanyl]piperazine.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
2-{4-[4-methyl-2-(pentyloxy)benzenesulfonyl]piperazin-1-yl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antihistamine and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{4-[4-methyl-2-(pentyloxy)benzenesulfonyl]piperazin-1-yl}ethan-1-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)piperazine: Lacks the sulfonyl and phenyl substitutions, making it less complex.
1-[(4-methyl-2-pentyloxyphenyl)sulfonyl]piperazine: Lacks the hydroxyethyl group, affecting its solubility and reactivity.
Uniqueness
2-{4-[4-methyl-2-(pentyloxy)benzenesulfonyl]piperazin-1-yl}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions in various applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
2-[4-(4-methyl-2-pentoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O4S/c1-3-4-5-14-24-17-15-16(2)6-7-18(17)25(22,23)20-10-8-19(9-11-20)12-13-21/h6-7,15,21H,3-5,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKJWAWPBDIDKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCN(CC2)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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